2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H7FN2O3 and a molecular weight of 222.18 g/mol . This compound is characterized by the presence of a fluoro-substituted phthalazinone moiety attached to an acetic acid group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other phthalazinone derivatives, it may interact with its targets by binding to specific sites, leading to changes in the targets’ function .
Pharmacokinetics
Its molecular weight (22218 g/mol) suggests that it may have good bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran . The reaction is carried out at low temperatures initially and then gradually warmed to room temperature and further to 70°C. The final product is obtained by adjusting the pH to acidic conditions using hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is utilized in various scientific research fields, including:
Biology: The compound is used in the design of isocorydine derivatives with potential anticancer effects.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: An intermediate used in the synthesis of phthalazinone scaffolds.
2-Fluoro-5-formylbenzoic acid: A precursor in the synthesis of 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid.
Uniqueness
This compound is unique due to its specific structural features, such as the fluoro-substituted phthalazinone moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
IUPAC Name |
2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJZCFXACXNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.